Boc-Ser(PO3Bzl2)-OH

Übersicht

Beschreibung

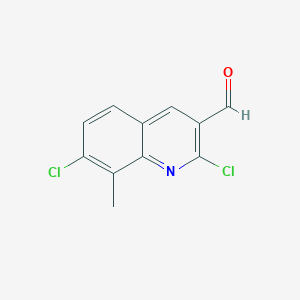

Boc-Ser(PO3Bzl2)-OH is a protected form of the amino acid serine, where the hydroxyl group of serine is phosphorylated and further protected with benzyl groups. This compound is used in peptide synthesis, particularly for incorporating phosphorylated serine residues into peptides. The Boc group (tert-butoxycarbonyl) is a common protecting group for the amino functionality in amino acids and peptides during synthesis .

Synthesis Analysis

The synthesis of this compound and related derivatives has been described in various studies. A modified method for the synthesis of Ser(P) peptides using Ppoc-Ser(PO3Bzl2)-OH has been reported, which involves a four-step procedure that yields the protected Ser(PO3Bzl2) tripeptide in high yield. This method minimizes the loss of benzyl phosphate groups during synthesis by using specific acid conditions for the cleavage of the Boc group . Another study describes the synthesis of peptide-cellulose conjugates using Boc-Ser(PO3Ph2) and related dipeptides, demonstrating the utility of these phosphorylated serine derivatives in creating novel bioconjugates .

Molecular Structure Analysis

The molecular structure of this compound includes a serine backbone with a phosphoryl group attached to the hydroxyl group. This phosphoryl group is further protected by two benzyl groups. The Boc group protects the amino group of serine. The structure is designed to be stable under certain conditions, allowing for its incorporation into peptides without premature deprotection .

Chemical Reactions Analysis

This compound undergoes various chemical reactions during peptide synthesis. It can be incorporated into peptides using solid-phase synthesis techniques, where it is added to a growing peptide chain on a resin support. The Boc group can be removed under acidic conditions, and the benzyl phosphate groups can be removed by hydrogenolysis or other deprotection strategies, yielding the phosphorylated peptide . The stability of the benzyl phosphate groups under different acid conditions is crucial for the successful synthesis of peptides containing Ser(P) .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are influenced by its protective groups. The Boc group makes the compound acid-labile, allowing for selective deprotection. The benzyl phosphate groups provide stability to the phosphoryl group under certain conditions, which is important for the synthesis and handling of the compound. The compound's solubility and reactivity are tailored for its use in peptide synthesis, and its stability under various conditions has been studied to optimize synthesis protocols .

Wissenschaftliche Forschungsanwendungen

Synthesis of Casein-Related Peptides

Efficient Synthesis Techniques : Boc-Ser(PO3Bzl2)-OH is utilized in the efficient synthesis of Ser(PO3R2)-containing peptides. These peptides are synthesized using a simple three-step procedure, which involves phosphorylation of the serine hydroxy group and subsequent peptide synthesis. This approach leads to high yields and purity of the desired peptides (Perich, Alewood, & Johns, 1991).

Modifications for Enhanced Stability : Adjustments in the synthesis process, like using specific acid conditions, have been shown to minimize the loss of benzyl phosphate during peptide synthesis. This modification helps in achieving high-purity yields of Glu-Ser(P)-Leu and other peptides (Perich, Alewood, & Johns, 1991).

Solid Phase Synthesis

- Solid Phase Method for O-phosphoseryl-containing Peptides : Boc-Ser(PO3R2)-OH derivatives are used in a solid phase method, demonstrating the synthesis of various peptides, including HBr.H-Glu-Ser(PO3Et2)-Leu-OH. This method shows the versatility of Boc-Ser(PO3R2)-OH in different synthesis approaches (Perich, Valerio, Alewood, & Johns, 1991).

Phosphorylation Studies

- Global 'Phosphite-Triester' Phosphorylation : In solid-phase synthesis, this compound is part of the 'phosphite-triester' phosphorylation method, showcasing itsutility in creating complex peptides with specific phosphorylation sites. This method has been instrumental in the synthesis of peptides like CF3CO2H.H-Glu-Ser(P)-Leu-OH (Perich & Johns, 1991).

Synthesis of Complex Peptides

- Multiple-O-phosphoseryl-containing Peptides : Researchers have successfully synthesized complex peptides like Ac-Glu-Ser(P)-Leu-Ser(P)-Ser(P)-Ser(P)-Glu-Glu-NHMe using Boc-Ser(PO3Ph2)-OH. This work highlights the potential of this compound in creating peptides with multiple phosphorylated serine residues, useful in various biochemical studies (Perich, Johns, & Reynolds, 1992).

Deprotection and Stability Studies

- Deprotection and Stability : Research has focused on the deprotection methods and stability of this compound in peptide synthesis. These studies are crucial for understanding the behavior of this compound under different chemical conditions, which directly impacts the purity and yield of the final peptide products (Perich, Alewood, & Johns, 1991).

Wirkmechanismus

Target of Action

The primary target of Boc-Ser(PO3Bzl2)-OH is the amino group in various biochemical reactions . Amines are quite good nucleophiles and strong bases, and therefore, sometimes, they need to be protected to allow for transformations of other functional groups .

Mode of Action

This compound, also known as tert-butyloxycarbonyl (t-Boc or simply Boc), is a protecting group for amines . It interacts with its targets by converting the amino group into a carbamate . This conversion is achieved with a strong acid such as trifluoracetic acid (TFA). The first step would be protonation of the carbonyl oxygen since the resulting ion is resonance stabilized .

Biochemical Pathways

The biochemical pathway primarily affected by this compound is the synthesis of peptides . The Boc group is the most used protection of amino groups in this process .

Result of Action

The result of this compound’s action is the protection of the amino group, allowing for transformations of other functional groups . This is particularly useful in the synthesis of peptides .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the protonation and deprotonation steps involved in the compound’s mode of action .

Biochemische Analyse

Biochemical Properties

Boc-Ser(PO3Bzl2)-OH: is primarily used as a protected form of serine in peptide synthesis. The Boc group protects the amino group, while the benzyl phosphate ester protects the hydroxyl group of serine. This protection is essential for preventing unwanted reactions during peptide synthesis. In biochemical reactions, This compound interacts with various enzymes and proteins involved in peptide bond formation. For instance, it can be used in solid-phase peptide synthesis, where it interacts with coupling reagents and catalysts to form peptide bonds . The nature of these interactions is primarily based on the nucleophilic attack of the amino group on the carbonyl carbon of the activated ester, leading to the formation of a peptide bond.

Cellular Effects

The effects of This compound on cellular processes are primarily related to its role in peptide synthesis. When introduced into cells, it can influence cell signaling pathways by participating in the synthesis of peptides and proteins that are crucial for signaling. For example, peptides synthesized using This compound can act as signaling molecules that bind to receptors on the cell surface, triggering a cascade of intracellular events . Additionally, the presence of this compound can affect gene expression by influencing the synthesis of transcription factors and other regulatory proteins. It can also impact cellular metabolism by participating in the synthesis of enzymes involved in metabolic pathways.

Molecular Mechanism

At the molecular level, This compound exerts its effects through several mechanisms. The Boc group is cleaved under acidic conditions, revealing the free amino group of serine, which can then participate in peptide bond formation . The benzyl phosphate ester is also cleaved under specific conditions, releasing the free hydroxyl group of serine. These deprotection steps are crucial for the compound’s activity in peptide synthesis. Additionally, This compound can interact with enzymes involved in phosphorylation and dephosphorylation reactions, influencing the activity of these enzymes and the phosphorylation state of proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of This compound can change over time due to its stability and degradation. The compound is relatively stable under standard storage conditions, but it can degrade over time, especially under acidic or basic conditions . This degradation can affect its activity in peptide synthesis and other biochemical reactions. Long-term studies have shown that the stability of This compound can be influenced by factors such as temperature, pH, and the presence of other reactive species. In in vitro studies, the compound has been observed to maintain its activity for several weeks when stored under appropriate conditions .

Dosage Effects in Animal Models

The effects of This compound in animal models vary with different dosages. At low doses, the compound is generally well-tolerated and can effectively participate in peptide synthesis and other biochemical processes . At high doses, it can exhibit toxic effects, such as disrupting cellular metabolism and causing oxidative stress. Threshold effects have been observed, where the compound’s activity significantly changes at specific concentration levels. For instance, at higher concentrations, This compound can inhibit the activity of certain enzymes, leading to adverse effects on cellular function .

Metabolic Pathways

This compound: is involved in several metabolic pathways, primarily related to peptide synthesis and phosphorylation reactions. The compound interacts with enzymes such as kinases and phosphatases, which are involved in adding and removing phosphate groups from proteins . These interactions can affect the phosphorylation state of proteins, influencing their activity and function. Additionally, This compound can be metabolized by enzymes that cleave the Boc and benzyl phosphate groups, releasing free serine, which can then participate in various metabolic pathways .

Transport and Distribution

Within cells, This compound is transported and distributed through various mechanisms. The compound can be taken up by cells through endocytosis or passive diffusion . Once inside the cell, it can interact with transporters and binding proteins that facilitate its distribution to different cellular compartments. For instance, it can bind to carrier proteins that transport it to the endoplasmic reticulum, where it participates in peptide synthesis . The localization and accumulation of This compound within cells can be influenced by factors such as the presence of specific transporters and the compound’s affinity for different cellular compartments.

Subcellular Localization

The subcellular localization of This compound is crucial for its activity and function. The compound is primarily localized in the endoplasmic reticulum, where it participates in peptide synthesis . It can also be found in other cellular compartments, such as the cytoplasm and the Golgi apparatus, where it interacts with enzymes and other biomolecules involved in phosphorylation and dephosphorylation reactions . The localization of This compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments. For example, the presence of specific amino acid sequences can target the compound to the endoplasmic reticulum, while phosphorylation can influence its localization to other compartments .

Eigenschaften

IUPAC Name |

(2S)-3-bis(phenylmethoxy)phosphoryloxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28NO8P/c1-22(2,3)31-21(26)23-19(20(24)25)16-30-32(27,28-14-17-10-6-4-7-11-17)29-15-18-12-8-5-9-13-18/h4-13,19H,14-16H2,1-3H3,(H,23,26)(H,24,25)/t19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZUUIAQQHXTYFI-IBGZPJMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(COP(=O)(OCC1=CC=CC=C1)OCC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](COP(=O)(OCC1=CC=CC=C1)OCC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28NO8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80564458 | |

| Record name | O-[Bis(benzyloxy)phosphoryl]-N-(tert-butoxycarbonyl)-L-serine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80564458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

465.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

90013-45-9 | |

| Record name | O-[Bis(benzyloxy)phosphoryl]-N-(tert-butoxycarbonyl)-L-serine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80564458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Spiro[4.5]decan-8-one](/img/structure/B1340582.png)